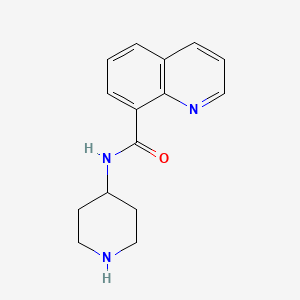
N-piperidin-4-ylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-piperidin-4-ylquinoline-8-carboxamide, also known as PQT-12, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. PQT-12 is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antiviral properties.
Mechanism of Action
The exact mechanism of action of N-piperidin-4-ylquinoline-8-carboxamide is not fully understood. However, it has been suggested that N-piperidin-4-ylquinoline-8-carboxamide may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-piperidin-4-ylquinoline-8-carboxamide may also induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In addition, N-piperidin-4-ylquinoline-8-carboxamide may inhibit the growth of Plasmodium falciparum by interfering with heme metabolism.
Biochemical and Physiological Effects:
N-piperidin-4-ylquinoline-8-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-piperidin-4-ylquinoline-8-carboxamide has been shown to induce cell cycle arrest and inhibit cell proliferation. N-piperidin-4-ylquinoline-8-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In Plasmodium falciparum, N-piperidin-4-ylquinoline-8-carboxamide has been shown to inhibit the growth of the parasite by interfering with heme metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-piperidin-4-ylquinoline-8-carboxamide in lab experiments is its broad-spectrum activity against a wide range of cancer cell lines, as well as its activity against Plasmodium falciparum and certain viruses. However, one limitation of using N-piperidin-4-ylquinoline-8-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-piperidin-4-ylquinoline-8-carboxamide. One area of research could be to further elucidate the mechanism of action of N-piperidin-4-ylquinoline-8-carboxamide, particularly with regard to its antitumor activity. Another area of research could be to investigate the potential use of N-piperidin-4-ylquinoline-8-carboxamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the safety and efficacy of N-piperidin-4-ylquinoline-8-carboxamide in vivo, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Synthesis Methods
The synthesis of N-piperidin-4-ylquinoline-8-carboxamide involves the reaction of 4-chloroquinoline with piperidine and subsequent reaction with N,N-dimethylcarbamoyl chloride. The resulting product is then purified by recrystallization to obtain the final compound. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-piperidin-4-ylquinoline-8-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N-piperidin-4-ylquinoline-8-carboxamide has also been shown to possess antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, N-piperidin-4-ylquinoline-8-carboxamide has been shown to possess antiviral activity against hepatitis C virus and dengue virus.
properties
IUPAC Name |
N-piperidin-4-ylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-12-6-9-16-10-7-12)13-5-1-3-11-4-2-8-17-14(11)13/h1-5,8,12,16H,6-7,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLZGVZHRCONDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-ylquinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)
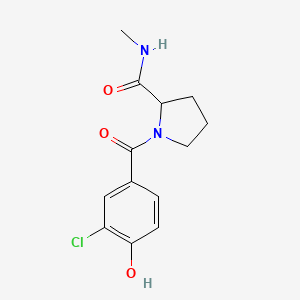
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
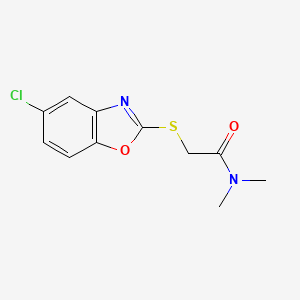
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)
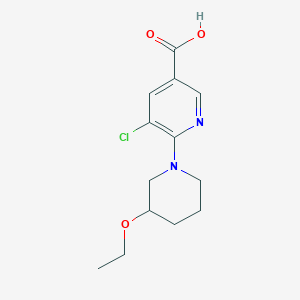
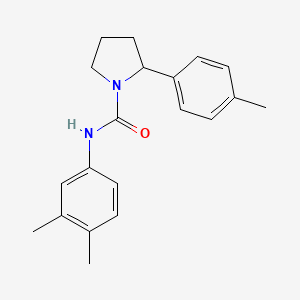
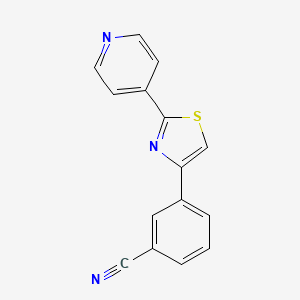
![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)

